molecular formula C9H15B B3384460 7-Bromo-2,2-dimethyl-3-heptyne CAS No. 55402-09-0

7-Bromo-2,2-dimethyl-3-heptyne

Cat. No.: B3384460
CAS No.: 55402-09-0
M. Wt: 203.12 g/mol
InChI Key: KWKDEPXNTASMDZ-UHFFFAOYSA-N
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Description

7-Bromo-2,2-dimethyl-3-heptyne is an organic compound characterized by the presence of a bromine atom attached to a heptyne structure with two methyl groups at the second carbon position. This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The molecular formula for this compound is C9H15Br .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,2-dimethyl-3-heptyne typically involves the bromination of 2,2-dimethyl-3-heptyne. This can be achieved through the addition of bromine (Br2) to the alkyne in the presence of a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually carried out at room temperature to ensure controlled addition and to prevent over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. This ensures consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2,2-dimethyl-3-heptyne can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Reduction Reactions: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).

    Oxidation Reactions: The compound can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst under mild pressure.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed:

    Substitution: Formation of 7-hydroxy-2,2-dimethyl-3-heptyne or 7-amino-2,2-dimethyl-3-heptyne.

    Reduction: Formation of 7-bromo-2,2-dimethyl-3-heptene or 7-bromo-2,2-dimethylheptane.

    Oxidation: Formation of 7-bromo-2,2-dimethyl-3-heptanone.

Scientific Research Applications

7-Bromo-2,2-dimethyl-3-heptyne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-2,2-dimethyl-3-heptyne involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the alkyne group can undergo addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The specific pathways and targets depend on the nature of the reactants and the reaction conditions .

Comparison with Similar Compounds

    2,2-Dimethyl-3-heptyne: Lacks the bromine atom, making it less reactive in substitution reactions.

    7-Chloro-2,2-dimethyl-3-heptyne: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

    7-Iodo-2,2-dimethyl-3-heptyne: Contains an iodine atom, which is more reactive than bromine in substitution reactions.

Uniqueness: 7-Bromo-2,2-dimethyl-3-heptyne is unique due to the presence of the bromine atom, which imparts specific reactivity and allows for selective substitution reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

IUPAC Name

7-bromo-2,2-dimethylhept-3-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br/c1-9(2,3)7-5-4-6-8-10/h4,6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKDEPXNTASMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345441
Record name 7-Bromo-2,2-dimethyl-3-heptyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55402-09-0
Record name 7-Bromo-2,2-dimethyl-3-heptyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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